molecular formula C15H14O B144465 Dehydrochromolaenin CAS No. 20013-76-7

Dehydrochromolaenin

Cat. No. B144465
CAS RN: 20013-76-7
M. Wt: 210.27 g/mol
InChI Key: UYXJESJBZRIFPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrogen heterocyclic carbon-rich materials, such as dehydropyridoannulene macrocycles, involves the formation of macrocyclic structures using spectroscopic methods. These structures are determined to have chiral and planar ground state conformations through semiempirical theoretical calculations . Additionally, main group catalyzed dehydrocoupling reactions are discussed as a clean route to form element-element bonds, which could be a method applicable to the synthesis of compounds like dehydrochromolaenin . Furthermore, a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition is described for the synthesis of highly substituted pyridines, which could be related to the synthesis of pyridine-based dehydrochromolaenin analogs .

Molecular Structure Analysis

The molecular structure of dehydrochromolaenin is not directly analyzed in the provided papers. However, the papers do discuss the use of spectroscopic methods to assign macrocyclic structures of synthesized compounds . Theoretical calculations are also employed to determine the ground state conformations of these macrocycles, which could be similar to the methods used for analyzing the structure of dehydrochromolaenin .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be analogous to those undergone by dehydrochromolaenin. For instance, the dehydropyridoannulenes exhibit fluorescent chromophore properties and show selective photoluminescence quenching sensory responses for certain metal ions . They also demonstrate reversible proton-triggered luminescence quenching behavior, which could be indicative of the reactivity of dehydrochromolaenin under similar conditions . Dehydrocoupling reactions are also relevant, as they involve the elimination of hydrogen to form new bonds, a process that could be involved in the formation or modification of dehydrochromolaenin .

Physical and Chemical Properties Analysis

The physical and chemical properties of dehydrochromolaenin can be inferred from the properties of related compounds discussed in the papers. The dehydropyridoannulenes, for example, are shown to function as fluorescent chromophores and have the potential to form carbon-rich polymers through thermochemical reactions . These properties suggest that dehydrochromolaenin may also exhibit fluorescence and could participate in polymerization reactions. The selective binding and luminescence quenching properties of these compounds also suggest potential applications in materials science and nanotechnology, which could extend to dehydrochromolaenin .

Scientific Research Applications

Catalytic Applications

Dehydrochromolaenin and similar compounds have been extensively studied for their catalytic properties, particularly in the dehydrogenation of various substrates. Studies have highlighted the use of metals and metal oxides, including chromia-based catalysts, for the dehydrogenation of light alkanes, an essential process in the production of light olefins (Sattler et al., 2014; Weckhuysen & Schoonheydt, 1999). These catalysts are noted for their specific active sites and the influence of promoters and reaction feed on catalyst performance and lifespan. In particular, alumina-supported chromia-based catalysts have been investigated for their activity in the dehydrogenation of isobutane, revealing insights into the interaction of chromium oxide with the alumina support and the role of potassium in modifying the catalytic activity (Cavani et al., 1996).

Biochemical Sensing and Biofuel Cells

Cellobiose dehydrogenase (CDH), an enzyme structurally related to dehydrogenases like dehydrochromolaenin, demonstrates its utility in biochemical sensing and as an anode biocatalyst in biofuel cells. These applications exploit the direct electron transfer from the enzyme to electrodes or through mediated electron transfer approaches. CDH-based biosensors have been developed for the determination of various substrates, including cellobiose, lactose, and glucose. The efficiency of these sensors is enhanced by using chemically modified or nanostructured electrodes, custom-made redox polymers, and engineered enzymes (Ludwig et al., 2013).

Hydrogen Generation and Energy Applications

In the realm of energy production, the dehydrogenation of alcohols to generate hydrogen at ambient conditions has garnered attention. Ruthenium-based catalysts, for instance, have demonstrated high efficiency and stability in the dehydrogenation of isopropanol, suggesting their potential in hydrogen generation from alcohols (Junge et al., 2007). Moreover, the development of ruthenium-catalyzed electrochemical dehydrogenative annulation reactions signifies progress in the synthesis of complex organic compounds, leveraging the recycling of active ruthenium-based catalysts and promoting H2 evolution (Fan Xu et al., 2018).

Protein Modification and Biological Applications

Dehydrochromolaenin's structural analog, dehydroalanine, has emerged as a versatile residue in protein modification, owing to its reactivity that enables the creation of modified protein side-chains and its role as an activity-based probe. The incorporation of dehydroalanine into proteins through chemical and biological techniques has led to significant advancements in biological and technological applications (Daďová et al., 2018).

Environmental and Material Science

In environmental and material sciences, the study of dehydrogenation extends to exploring the reversible catalytic hydrogenation and dehydrogenation of carbon-hydrogen bonds at ambient temperatures. The research elucidates the mechanisms involving active catalysts and oxygen heteroatoms, highlighting the potential of these processes in various applications, including environmental remediation and the development of new materials (Xiao Ming Liu et al., 2013).

Chloroplast Biogenesis

Dehydrogenation mechanisms have also been observed in biological systems, such as in the rehydration of the resurrection plant Xerophyta humilis, offering insights into chloroplast biogenesis and the role of light in the formation of thylakoid membranes and photosystem II activity. This research provides a novel perspective on the molecular mechanisms underlying photomorphogenic development and desiccation tolerance in plants (Ingle et al., 2008).

The studies and research findings mentioned here highlight the diverse applications and significance of dehydrochromolaenin and related compounds in various scientific fields, ranging from catalysis and energy production to biochemical sensing, environmental science, and plant biology.

For detailed information and further reading, please refer to the following sources:

properties

IUPAC Name

1,5,8-trimethylbenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJESJBZRIFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrochromolaenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Boutsada, VH Giang, TM Linh, NC Mai… - Vietnam Journal of …, 2018 - Wiley Online Library
… The comparison of the 1H NMR data of 2 with reported values and detailed analysis of the 13C NMR, HSQC, and HMBC spectra led to assignment of 2 to be dehydrochromolaenin.[9] …
Number of citations: 5 onlinelibrary.wiley.com
O Ojo, MP Mphahlele, OS Oladeji, EM Mmutlane… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Chromolaena species, of the Asteraceae family, are distributed across the tropical and the temperate regions of Africa, the Americas, southern Asia, …
Number of citations: 7 www.sciencedirect.com
R Suharsanti, P Astuti, N Yuniarti… - Tropical Journal of …, 2022 - search.ebscohost.com
Curcuma aeruginosa Roxb rhizome is known as temu ireng or temu hitam in Indonesia and has been widely used as a traditional medicine in Asia. There have been many studies to …
Number of citations: 1 search.ebscohost.com
LN Misra, J Jakupovic, F Bohlmann… - Tetrahedron, 1985 - Elsevier
The aerial parts of Chromolaena laevigata gave four new compounds derived from chromolaenin, four clerodane derivatives and a new type of norsesquiterpenes as well as two …
Number of citations: 47 www.sciencedirect.com
AP Sari, U Supratman - Indonesian Journal of Chemistry, 2022 - journal.ugm.ac.id
Curcuma aeruginosa Roxb. is a stemless, aromatic rhizomatous plant, generally characterized by red corolla lobes, purple calyx, dark purple leaf sheath, purple-brown midrib, and …
Number of citations: 2 journal.ugm.ac.id

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